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Compound of Interest

Compound Name: TID43

Cat. No.: B15621969

Audience: Researchers, scientists, and drug development professionals.

Note: The user's query for "TID43" has been interpreted as a likely typographical error for the
well-researched protein "TDP-43" (TAR DNA-binding protein 43). All information provided
herein pertains to TDP-43.

Introduction

TAR DNA-binding protein 43 (TDP-43) is a multifunctional protein implicated in a wide range of
cellular processes, including RNA metabolism, transcriptional regulation, and stress granule
formation.[1][2][3] Dysregulation and aggregation of TDP-43 are hallmark pathologies in
several neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS) and
frontotemporal lobar degeneration (FTLD).[4][5] Understanding the intricate network of TDP-43
protein interactions is therefore crucial for elucidating its function in both health and disease,
and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of key methodologies for studying
TDP-43 protein interactions, complete with detailed experimental protocols and data
presentation guidelines.

Data Presentation: Quantitative Analysis of TDP-43
Interactors
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Quantitative analysis of protein-protein interactions is essential for understanding the dynamics
and stoichiometry of protein complexes. Mass spectrometry-based approaches have been
instrumental in identifying a large number of putative TDP-43 interacting proteins.

Table 1: High-Confidence Interactors of Wild-Type TDP-43 Identified by Mass Spectrometry

A recent proteomics study identified 58 high-confidence interacting proteins for wild-type TDP-
43.[6][7] These interactions were validated across multiple cell lines and experimental
conditions. The interactors are broadly categorized by their function, with a significant
enrichment for proteins involved in RNA metabolism and splicing.

Functional Category Interacting Proteins

HNRNPA1, HNRNPA2B1, HNRNPC, HNRNPU,
SFRS1, FUS, MATRS3, PTBP1, RBMX, DDX3X,
DDX5, DDX17, DHX9, EIF4A3, PABPC1,
PABPC4, TIAl1, G3BP1

RNA Splicing & Metabolism

RPL7, RPL8, RPL10A, RPLPO, RPS3, RPS6,
RPS19

Ribosomal Proteins

o ] CREB1, SP1, TAF15, MED1, MED12, MED14,
Transcription Regulation

MED23
Cytoskeletal/Structural TUBB, ACTB, VIM
Other UBQLN2, VCP, ATXN2, SQSTM1

Table 2: Dissociation Constants (Kd) of TDP-43 with RNA Targets

While the focus of this document is protein-protein interactions, it is noteworthy that TDP-43's
interactions with RNA are also critical to its function. The following table presents quantitative
data on the binding affinity of TDP-43's RNA recognition motifs (RRMSs) to various RNA
sequences, as determined by electrophoretic mobility shift assays (EMSA). This provides a
reference for the strength of TDP-43's molecular interactions.
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Dissociation Constant (Kd)

RNA Oligonucleotide Sequence (5' to 3') .
in nM
(UG)6 UGU GUG UGU GUG 25
GUG UGU GAU UGU GGU
CLIP34nt GUG UGU GGU GGU GGU 125
GGU G
CLIP6 GGC CUG A >500
GUG UGU GAU UGU GGU
CLIP34_UG6 GUG UGU GGU GGU GGU 25

GGU G

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended
as a starting point and may require optimization based on specific experimental conditions and
cell types.

Co-Immunoprecipitation (Co-IP) of Endogenous TDP-43

Co-IP is a powerful technique to identify in vivo protein-protein interactions. This protocol
describes the immunoprecipitation of endogenous TDP-43 and its interacting partners from cell
lysates.

Materials:

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-TDP-43 antibody (validated for immunoprecipitation)

Isotype control IgG

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)
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e Elution buffer (e.g., 0.1 M glycine, pH 2.5)

o Neutralization buffer (e.g., 1 M Tris-HCI, pH 8.5)

o SDS-PAGE and Western blotting reagents

Protocol:

e Cell Lysis:

o Harvest cells and wash with ice-cold PBS.

o Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Pre-clearing:

o Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with
gentle rotation to reduce non-specific binding.

o Place the tube on a magnetic rack and collect the pre-cleared lysate.

Immunoprecipitation:

o To the pre-cleared lysate, add the anti-TDP-43 antibody or isotype control IgG.

o Incubate overnight at 4°C with gentle rotation.

Complex Capture:

o Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4
hours at 4°C with gentle rotation.

Washing:

o Pellet the beads on a magnetic rack and discard the supernatant.
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o Wash the beads three times with ice-cold wash buffer.

e Elution:

o Elute the protein complexes from the beads by adding elution buffer and incubating for 5-
10 minutes at room temperature.

o Neutralize the eluate with neutralization buffer.
e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
TDP-43 and suspected interacting partners. Alternatively, the entire eluate can be
analyzed by mass spectrometry for unbiased identification of interactors.

GST Pull-Down Assay for In Vitro Interactions

The GST pull-down assay is an in vitro method to confirm direct protein-protein interactions. It
uses a recombinant "bait" protein fused to Glutathione S-transferase (GST) to "pull down"
interacting "prey" proteins from a cell lysate.

Materials:

Purified GST-tagged TDP-43 (bait) and GST alone (control)

o Glutathione-agarose beads

o Cell lysate containing the prey protein

e Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

e Wash buffer (e.g., PBS with 0.5% Triton X-100)

» Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCI, pH 8.0)
o SDS-PAGE and Western blotting reagents

Protocol:
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Bait Protein Immobilization:

o Incubate purified GST-TDP-43 and GST control with glutathione-agarose beads in binding
buffer for 1-2 hours at 4°C.

o Wash the beads three times with wash buffer to remove unbound protein.

Interaction:

o Add cell lysate containing the prey protein to the beads and incubate for 2-4 hours or
overnight at 4°C with gentle rotation.

Washing:
o Pellet the beads by centrifugation and discard the supernatant.
o Wash the beads five times with wash buffer to remove non-specifically bound proteins.

Elution:

o Elute the bound proteins by adding elution buffer and incubating for 10-20 minutes at room
temperature.

o Collect the eluate by centrifugation.

Analysis:

o Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the
prey protein. A band corresponding to the prey protein should be present in the GST-TDP-
43 lane but not in the GST control lane.

Fluorescence Resonance Energy Transfer (FRET)
Microscopy

FRET is a technique to measure the proximity of two fluorescently labeled molecules. It can be
used to study TDP-43 interactions in living cells. This protocol provides a general framework for
a FRET experiment using fluorescent protein fusions.[8][9][10]
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Materials:

Expression vectors for TDP-43 fused to a FRET donor (e.g., EGFP) and a potential
interacting partner fused to a FRET acceptor (e.g., mCherry).

 Mammalian cell line suitable for transfection and imaging.
» Transfection reagent.

» Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a

sensitive camera).
e Image analysis software.
Protocol:
e Cell Culture and Transfection:
o Plate cells on glass-bottom dishes suitable for microscopy.

o Co-transfect the cells with the donor and acceptor fusion constructs. Include control
transfections with donor only, acceptor only, and a non-interacting protein pair.

e Cell Imaging:
o 24-48 hours post-transfection, image the cells on the fluorescence microscope.

o Acquire images in three channels: donor excitation/donor emission, acceptor
excitation/acceptor emission, and donor excitation/acceptor emission (the FRET channel).

e FRET Analysis:
o Correct for background fluorescence and spectral bleed-through.

o Calculate the FRET efficiency. One common method is to measure the increase in donor
fluorescence after photobleaching the acceptor.
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o Asignificant FRET efficiency in cells co-expressing the TDP-43 and partner fusions,
compared to controls, indicates a close proximity and likely interaction.

Visualizations of TDP-43 Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
and experimental workflows involving TDP-43.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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